6-(Difluoromethyl)pyridin-3-amine dihydrochloride

Medicinal Chemistry Bioisostere Design Hydrogen Bonding

6-(Difluoromethyl)pyridin-3-amine dihydrochloride (CAS 2173999-69-2) is the bis-hydrochloride salt of a difluoromethyl-substituted 3-aminopyridine building block. The parent free base (CAS 913090-41-2, C₆H₆F₂N₂, MW 144.12) features a pyridine ring bearing an amino group at the 3-position and a difluoromethyl (–CHF₂) group at the 6-position.

Molecular Formula C6H8Cl2F2N2
Molecular Weight 217.04
CAS No. 2173999-69-2
Cat. No. B2436787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Difluoromethyl)pyridin-3-amine dihydrochloride
CAS2173999-69-2
Molecular FormulaC6H8Cl2F2N2
Molecular Weight217.04
Structural Identifiers
SMILESC1=CC(=NC=C1N)C(F)F.Cl.Cl
InChIInChI=1S/C6H6F2N2.2ClH/c7-6(8)5-2-1-4(9)3-10-5;;/h1-3,6H,9H2;2*1H
InChIKeyJVODKKUKSYLZDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Difluoromethyl)pyridin-3-amine Dihydrochloride (CAS 2173999-69-2) – Core Identity and Procurement-Relevant Characteristics


6-(Difluoromethyl)pyridin-3-amine dihydrochloride (CAS 2173999-69-2) is the bis-hydrochloride salt of a difluoromethyl-substituted 3-aminopyridine building block. The parent free base (CAS 913090-41-2, C₆H₆F₂N₂, MW 144.12) features a pyridine ring bearing an amino group at the 3-position and a difluoromethyl (–CHF₂) group at the 6-position . The dihydrochloride salt (C₆H₈Cl₂F₂N₂, MW 217.04) is supplied as a powder with purity specifications typically ≥95% and is catalogued by major vendors including Sigma-Aldrich (Enamine) and Ambeed . The difluoromethyl moiety is distinguished from methyl (–CH₃), trifluoromethyl (–CF₃), and chloro (–Cl) substituents by its capacity to serve as a lipophilic hydrogen-bond donor while simultaneously enhancing metabolic stability—a combination that has driven the incorporation of CHF₂-pyridine intermediates into PI3K/mTOR kinase inhibitor clinical candidates and P2X3 receptor antagonist programs [1][2].

Why 6-(Difluoromethyl)pyridin-3-amine Dihydrochloride Cannot Be Replaced by Generic 3-Aminopyridine Analogs


Simple substitution of 6-(difluoromethyl)pyridin-3-amine dihydrochloride with in-class analogs such as 6-methylpyridin-3-amine (CAS 3430-14-6), 6-(trifluoromethyl)pyridin-3-amine (CAS 106877-33-2), or 6-chloropyridin-3-amine (CAS 5350-93-6) alters three interdependent molecular properties simultaneously: hydrogen-bond donor capacity, electronic modulation of the pyridine ring, and lipophilicity [1]. The –CHF₂ group uniquely contributes a hydrogen-bond acidity parameter A of 0.085–0.126 (comparable to aniline and amine groups), whereas –CF₃ is a pure H-bond acceptor and –CH₃ is neither donor nor acceptor [2]. Furthermore, the experimental ΔlogP upon CH₃→CHF₂ exchange ranges from −0.1 to +0.4 depending on electronic context, meaning the lipophilicity modulation is tunable rather than fixed [2]. These molecular-level differences propagate into downstream compound potency, selectivity, and ADME profiles—as demonstrated by P2X3 antagonist programs where 6-CHF₂-pyridin-3-yl and 6-CF₃-pyridin-3-yl derivatives exhibit divergent IC₅₀ values and selectivity windows against the same target panel [3]. The dihydrochloride salt form (3 H-bond donors, MW 217.04) further distinguishes this product from the free base and mono-hydrochloride variants in terms of aqueous solubility, handling characteristics, and stoichiometric precision for salt metathesis or direct coupling reactions .

Quantitative Differentiation Evidence: 6-(Difluoromethyl)pyridin-3-amine Dihydrochloride vs Closest Analogs


Hydrogen-Bond Donor Capacity: CHF₂ Acts as a Lipophilic Bioisostere of Amine – Inaccessible to CF₃ and CH₃ Analogs

The –CHF₂ group on 6-(difluoromethyl)pyridin-3-amine dihydrochloride confers hydrogen-bond donor (HBD) capacity that is structurally impossible for the –CF₃ and –CH₃ analogs. Zafrani et al. (J. Med. Chem. 2017) experimentally determined the Abraham hydrogen-bond acidity parameter A for the CHF₂ group to be 0.085–0.126 across a series of substituted anisoles and thioanisoles, placing its HBD strength on a scale comparable to aniline, thiophenol, and amine groups [1]. In contrast, CF₃ is exclusively a hydrogen-bond acceptor, and CH₃ is neither donor nor acceptor. The measured ΔlogP (octanol-water) for CH₃→CHF₂ exchange was −0.1 to +0.4 log units, demonstrating that CHF₂ enhances or maintains lipophilicity while adding HBD functionality—a dual gain not achievable with any single-atom substituent replacement [1]. Linear correlation was established between the measured A values and Hammett σ constants, enabling predictive tuning of HBD strength via the electronic environment of the attached aromatic system [1]. This evidence directly addresses the question: substituting 6-(difluoromethyl)pyridin-3-amine dihydrochloride with 6-methyl- or 6-trifluoromethyl-pyridin-3-amine eliminates the HBD pharmacophore element, which can critically affect target binding in drug-discovery programs.

Medicinal Chemistry Bioisostere Design Hydrogen Bonding Physicochemical Profiling

Downstream P2X3 Receptor Antagonist Selectivity: 6-CHF₂-pyridin-3-yl vs 6-CF₃-pyridin-3-yl Head-to-Head Comparison from Bayer Patent Series

Within a congeneric series of pyridinyl-ethyl benzamide P2X3/P2X2/3 antagonists disclosed in Bayer patents US10174016/US10202369/US10472354, the 6-substituent on the pyridin-3-yl moiety was systematically varied. BindingDB data enable an intra-series cross-study comparison: the 6-CHF₂-pyridin-3-yl derivative (BDBM320004, Example 171) exhibits a P2X3 IC₅₀ of 26 nM and a P2X2 IC₅₀ of 573 nM, yielding a P2X2/P2X3 selectivity ratio of approximately 22-fold [1]. A closely related 6-CF₃-pyridin-3-yl comparator (BDBM320019, Example 186/189) shows a P2X3 IC₅₀ of 10 nM and a P2X2 IC₅₀ of 258 nM, yielding a selectivity ratio of approximately 26-fold [2]. While both substituents achieve nanomolar P2X3 potency, the CHF₂ analog demonstrates a lower absolute P2X2 off-target potency (573 nM vs 258 nM for CF₃), which may translate into differential in vivo selectivity profiles. Additionally, a 6-CHF₂-pyridin-3-yl diastereomer pair (BDBM319997, Example 164) reveals P2X3 IC₅₀ = 60 nM and P2X2 IC₅₀ = 1,110 nM (∼18.5-fold selectivity), confirming that the CHF₂ substitution pattern supports meaningful selectivity across scaffold variations within the same patent family [3]. All measurements were performed under identical assay conditions (FLIPR calcium flux, pH 7.4).

Purinergic Signaling P2X3 Antagonist Pain Therapeutics Kinase Selectivity

Salt-Form Differentiation: Dihydrochloride (CAS 2173999-69-2) vs Free Base (CAS 913090-41-2) and Mono-HCl (CAS 1646152-50-2) – Physicochemical and Handling Advantages

Three commercial forms of 6-(difluoromethyl)pyridin-3-amine exist: free base (CAS 913090-41-2, MW 144.12, MDL MFCD18384489), mono-hydrochloride (CAS 1646152-50-2, C₆H₆F₂N₂·HCl, MW 180.58, MDL MFCD27920770), and the dihydrochloride (CAS 2173999-69-2, C₆H₈Cl₂F₂N₂, MW 217.04, MDL MFCD31617498) . The dihydrochloride offers three hydrogen-bond donors vs one for the free base, predictive of substantially higher aqueous solubility . Sigma-Aldrich lists the dihydrochloride as a powder storable at room temperature, whereas the free base requires storage at −20°C under inert atmosphere and protected from light—indicating superior ambient stability for the dihydrochloride salt . The stoichiometrically defined 2 HCl equivalents per molecule enable precise reaction planning: for amide couplings or Buchwald-Hartwig aminations requiring free-base liberation, users can calculate exact base (e.g., DIPEA, TEA) equivalents needed (2.0 equiv for neutralization), eliminating the ambiguity associated with hygroscopic mono-HCl batches . The dihydrochloride's molecular weight of 217.04 g/mol also provides gravimetric advantage for small-scale parallel synthesis: a 0.1 mmol reaction requires 21.7 mg of dihydrochloride vs 14.4 mg of free base—the larger mass reduces relative weighing error on standard analytical balances .

Salt Selection Pre-formulation Aqueous Solubility Chemical Procurement

PI3K/mTOR Kinase Inhibitor Intermediates: 6-CHF₂-pyridine Building Blocks Are Privileged Scaffolds in Clinical Candidate Synthesis

The difluoromethyl-aminopyridine chemotype is specifically claimed in patent family EP3218358B1/WO2016075130A1 (Torqur AG/Universität Basel) as a critical substructure within PI3K/mTOR/PIKK inhibitor compounds of formula (I), where the CHF₂-aminopyridine moiety is essential for kinase modulation [1]. The regioisomeric analog 4-(difluoromethyl)pyridin-2-amine serves as the key intermediate for clinical-stage mTORC1/2 inhibitor PQR620 and dual PI3K/mTOR inhibitor PQR530—both brain-penetrant compounds that demonstrated in vivo mTOR signaling inhibition and tumor growth suppression in xenograft models [2][3]. The 6-(difluoromethyl)pyridin-3-amine regioisomer offers an alternative vector for scaffold elaboration: the 3-amino group is positioned for direct coupling to triazine, pyrimidine, or amide linkers, while the 6-CHF₂ group occupies a spatially distinct trajectory compared to the 4-CHF₂ regioisomer, enabling exploration of different kinase selectivity profiles within the same chemotype family [1]. A scalable, chromatography-free 5-step/2-pot process for 4-(difluoromethyl)pyridin-2-amine has been published (Org. Process Res. Dev. 2019), establishing the industrial feasibility of difluoromethyl-pyridine intermediates for large-scale procurement [4]. While the published process chemistry focuses on the 4-substituted regioisomer, the synthetic accessibility principles are translatable, and the 6-substituted variant expands the accessible chemical space for PI3K/mTOR inhibitor lead optimization [1].

Lipid Kinase Inhibition PI3K/mTOR Pathway Oncology Therapeutics Process Chemistry

High-Value Application Scenarios for 6-(Difluoromethyl)pyridin-3-amine Dihydrochloride (CAS 2173999-69-2)


P2X3/P2X2/3 Antagonist Lead Optimization – CHF₂ as a Selectivity-Tuning Substituent

Medicinal chemistry teams pursuing P2X3 receptor antagonists for chronic pain, overactive bladder, or chronic cough indications should incorporate 6-(difluoromethyl)pyridin-3-amine dihydrochloride as the eastern heteroaryl building block. As demonstrated in the Bayer patent series (US10174016/US10202369/US10472354), the 6-CHF₂-pyridin-3-yl motif yields P2X3 IC₅₀ values of 26–60 nM with P2X2/P2X3 selectivity ratios of 18–22 fold [1]. The CHF₂ group's hydrogen-bond donor capacity (A = 0.085–0.126) may engage polar residues in the P2X3 orthosteric site, while its tunable lipophilicity (ΔlogP vs CH₃ = −0.1 to +0.4) can be exploited to optimize CNS penetration or peripheral restriction [2]. The dihydrochloride salt enables direct use in amide coupling or reductive amination without pre-neutralization complications, accelerating SAR exploration cycles .

PI3K/mTOR Kinase Inhibitor Library Synthesis – Regioisomeric Scaffold Diversification

For oncology and neuroscience programs targeting the PI3K/AKT/mTOR pathway, 6-(difluoromethyl)pyridin-3-amine dihydrochloride offers a regioisomeric alternative to the established 4-(difluoromethyl)pyridin-2-amine intermediate used in PQR620 and PQR530 [1]. The 3-amino position permits direct conjugation to 1,3,5-triazine or pyrimidine hinge-binding motifs, while the 6-CHF₂ group projects along a trajectory that samples different kinase selectivity space compared to the 4-CHF₂ regioisomer [2]. Process chemistry precedents confirm that difluoromethyl-pyridine intermediates can be manufactured at scale via chromatography-free routes, supporting eventual preclinical candidate advancement . The dihydrochloride's ambient storage stability is advantageous for large compound library production where cold-chain logistics would impose cost and workflow constraints [3].

Fluorinated Fragment-Based Drug Discovery (FBDD) – CHF₂ as a ¹⁹F NMR Probe and Bioisostere Handle

The CHF₂ group serves a dual purpose in fragment-based screening: it provides a sensitive ¹⁹F NMR handle (two equivalent fluorine nuclei) for protein-observed and ligand-observed screening experiments, while simultaneously functioning as a lipophilic hydrogen-bond donor bioisostere of the amine group [1]. The 6-(difluoromethyl)pyridin-3-amine dihydrochloride fragment (MW 217, heavy atom count 12) falls within rule-of-three guidelines for fragment libraries, and its primary amino group at the 3-position serves as a synthetic vector for fragment growing or linking strategies [2]. The dihydrochloride salt form ensures aqueous solubility compatible with biochemical assay buffers at typical fragment screening concentrations (0.1–1 mM), eliminating the need for DMSO stock solutions that can cause precipitation artifacts .

Agrochemical Lead Generation – Fluorinated Pyridine Building Block for Herbicide and Fungicide Discovery

Difluoromethyl pyridines are established pharmacophores in agrochemistry, exemplified by commercial herbicides Thizopyr and Dithiopyr [1]. The 6-(difluoromethyl)pyridin-3-amine dihydrochloride scaffold provides a versatile intermediate for generating CHF₂-substituted pyridine carboxamides, sulfonamides, and ureas for crop protection screening cascades [2]. The CHF₂ group's metabolic stability advantage over CH₃ (due to C–F bond strength, ~485 kJ/mol vs C–H ~413 kJ/mol) is particularly relevant for agrochemical applications requiring weeks-long environmental persistence . The regiospecific 3-amino-6-CHF₂ substitution pattern is distinct from the more common 2-amino-4-CHF₂ or 2-amino-5-CHF₂ motifs found in commercial agrochemicals, offering intellectual property differentiation opportunities [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Difluoromethyl)pyridin-3-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.